molecular formula C17H23N3O2S B12606234 (2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine CAS No. 918538-80-4

(2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine

Cat. No.: B12606234
CAS No.: 918538-80-4
M. Wt: 333.5 g/mol
InChI Key: XQXLWFOGQAYVNX-UHFFFAOYSA-N
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Description

(2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine typically involves the reaction of 4-nitrobenzaldehyde with dibutylamine and a thioamide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a catalyst like triethylamine is often used to facilitate the reaction. The mixture is heated under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the nitro group results in the formation of an amine derivative, while nucleophilic substitution can lead to various substituted thiazole derivatives.

Scientific Research Applications

(2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-N,3-Dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-imine is unique due to its specific substitution pattern and the presence of both nitro and dibutyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

918538-80-4

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

IUPAC Name

N,3-dibutyl-4-(4-nitrophenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C17H23N3O2S/c1-3-5-11-18-17-19(12-6-4-2)16(13-23-17)14-7-9-15(10-8-14)20(21)22/h7-10,13H,3-6,11-12H2,1-2H3

InChI Key

XQXLWFOGQAYVNX-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C1N(C(=CS1)C2=CC=C(C=C2)[N+](=O)[O-])CCCC

Origin of Product

United States

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